

## Rgb 286638 chemical structure and properties

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Compound of Interest

Compound Name: Rgb 286638

Cat. No.: B1246845

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#### An In-depth Technical Guide to RGB-286638

Introduction: RGB-286638 is a novel and potent small-molecule inhibitor belonging to the indenopyrazole family.[1][2] It functions as a multi-targeted or broad-spectrum inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression and transcription.[3][4] Due to its ability to target transcriptional CDKs, RGB-286638 has demonstrated significant antitumor activity in preclinical models, particularly in multiple myeloma (MM).[1][2][5] Its mechanism of action is of particular interest as it can induce apoptosis through both p53-dependent and p53-independent pathways, making it a promising therapeutic candidate for cancers with varying p53 status.[1][2]

## **Chemical Structure and Properties**

RGB-286638 is characterized by a complex indenopyrazole core structure.[6] Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical Identity of RGB-286638



Identifier	Value
Chemical Name	1-(3-{4-[4-(2-Methoxyethyl)-piperazin-1-ylmethyl]-phenyl}-4-oxo-1,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-morpholin-4-yl-urea dihydrochloride[1]
Molecular Formula	C29H37N7O4 · 2HCl[1]
Molecular Weight	618.52 g/mol [1]
CAS Number	784210-87-3[7]
Class	Indenopyrazole[1][2]

Table 2: Physicochemical Properties of RGB-286638

Property	Value
Solubility	DMSO: 100 mg/mL (183.27 mM)[8]
Appearance	Solid

# **Mechanism of Action and Biological Activity**

RGB-286638 is a pan-CDK inhibitor with nanomolar potency against multiple kinases, primarily targeting those involved in transcription.[6] Its primary mechanism involves the inhibition of RNA Polymerase II (RNAPII) phosphorylation, leading to transcriptional arrest and subsequent apoptosis.[1][2]

#### **Target Kinase Profile**

RGB-286638 inhibits a wide range of CDKs and other serine/threonine and tyrosine kinases. Its high potency against transcriptional CDKs, particularly CDK9, is central to its antitumor activity.[3][6]

Table 3: Inhibitory Activity (IC50) of RGB-286638 Against Various Kinases



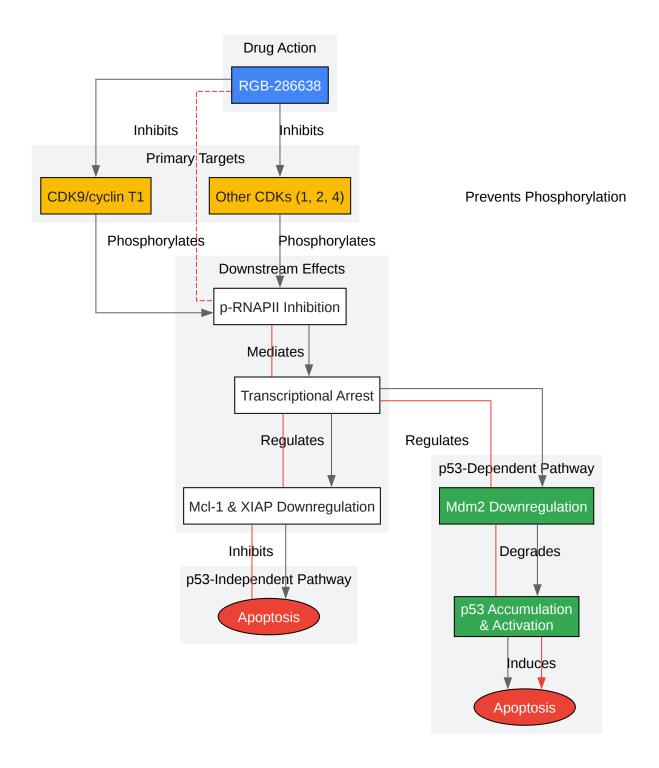
Target Kinase	IC <sub>50</sub> (nM)
Cyclin-Dependent Kinases	
cyclin T1-CDK9	1[7][8][9]
cyclin B1-CDK1	2[7][8][9]
cyclin E-CDK2	3[7][8][9]
cyclin D1-CDK4	4[7][8][9]
cyclin E-CDK3	5[7][8][9]
p35-CDK5	5[7][8][9]
Other Kinases	
GSK-3β	3[7][8]
TAK1	5[7][8]
Jak2	50[7][8]
MEK1	54[7][8]

### **Signaling Pathways**

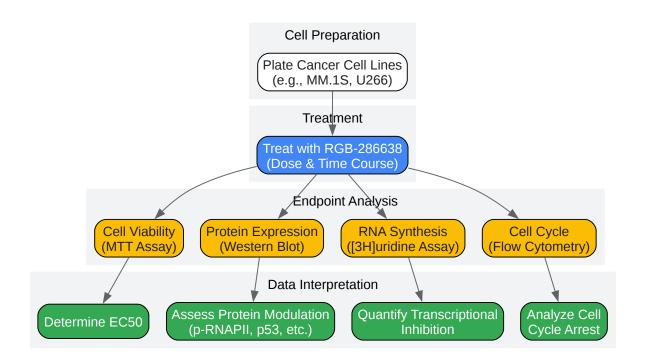
The antitumor effects of RGB-286638 are mediated through two distinct apoptotic pathways, allowing it to be effective in cancer cells regardless of their p53 mutational status.[1][2]

- p53-Dependent Pathway: In cells with wild-type p53, RGB-286638's inhibition of transcriptional CDKs (like CDK9) causes transcriptional arrest.[1][6] This leads to nucleolar stress and a reduction in Mdm2 expression, a key negative regulator of p53.[1][5] The loss of Mdm2 results in the stabilization and accumulation of p53, which then activates downstream targets to induce caspase-dependent apoptosis.[1][2]
- p53-Independent Pathway: In cells where p53 is mutated or deleted, RGB-286638 still induces cytotoxicity.[1][2] This is achieved through the direct consequences of transcriptional inhibition, including the downregulation of crucial anti-apoptotic proteins like Mcl-1 and XIAP.
   [1][5] The compound also reduces the expression of oncogenic microRNAs such as miR-19, miR-92a-1, and miR-21, further contributing to cell death.[1][2]









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